N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide, also known as DMXAA, is a small molecule that has shown promising results in preclinical studies as an anti-cancer agent. DMXAA was first synthesized in the 1990s, and since then, it has been extensively studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the activation of the immune system. N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has been shown to induce the production of cytokines, which are signaling molecules that regulate the immune response. It has also been shown to increase the number of immune cells in the tumor microenvironment, which can help to enhance the anti-tumor immune response.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has also been shown to increase the permeability of blood vessels in tumors, which can help to enhance the delivery of chemotherapy drugs to the tumor.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It also has a relatively low toxicity and can be administered orally or intravenously. However, N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has several limitations. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. It also has a narrow therapeutic window, which means that it can be toxic at higher doses.
Future Directions
There are several future directions for the study of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide. One area of research is the development of more potent and selective analogs of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide. Another area of research is the identification of biomarkers that can predict which patients will respond to N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide treatment. Finally, there is a need for clinical trials to determine the safety and efficacy of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide in humans.
Conclusion
In conclusion, N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide is a promising anti-cancer agent that has shown significant preclinical activity. Its mechanism of action involves the activation of the immune system, and it has several biochemical and physiological effects that can help to inhibit tumor growth and metastasis. While N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has several advantages for lab experiments, it also has several limitations, and further research is needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-methylthiopyridine-3-carboxamide to produce N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide. The yield of N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide from this method is around 50%.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer types, including melanoma, lung cancer, and bladder cancer. N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-N-ethyl-6-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-5-19(15-10-12(2)6-7-13(15)3)17(20)14-8-9-16(21-4)18-11-14/h6-11H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSBVFGHOHAPCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=CC(=C1)C)C)C(=O)C2=CN=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N-ethyl-6-(methylsulfanyl)pyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.